

Technical Application Note: High-Purity Synthesis of 4-Allyloxypiperidine HCl

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Compound of Interest

Compound Name: 4-(Prop-2-en-1-yloxy)piperidine

CAS No.: 68848-53-3

Cat. No.: B2861642

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Abstract & Strategic Overview

4-Allyloxypiperidine hydrochloride is a critical bifunctional building block in medicinal chemistry, widely utilized as a linker in PROTACs (Proteolysis Targeting Chimeras) and as a core scaffold in neuroactive drug discovery. Its structural utility lies in the orthogonal reactivity of the secondary amine (available for amide coupling or reductive amination) and the allyl ether (ready for olefin metathesis or thiol-ene "click" chemistry).

This Application Note provides a validated, high-fidelity protocol for the synthesis of 4-allyloxypiperidine HCl starting from commercially available N-Boc-4-hydroxypiperidine. Unlike generic procedures, this protocol addresses the specific challenge of competing N- vs. O-alkylation and ensures complete removal of the Boc protecting group without compromising the allyl ether functionality.

Key Technical Advantages of this Protocol:

- **Regioselectivity:** Uses N-protection to force exclusive O-alkylation.

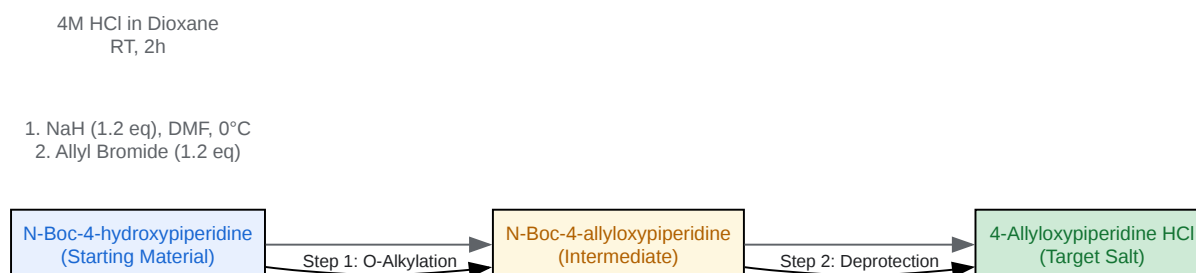
- Purity: Crystallization-driven purification eliminates the need for chromatographic separation of the final salt.
- Scalability: The workflow is designed to be robust from milligram to multigram scales.

Retrosynthetic Analysis & Reaction Design

The synthesis is executed in two distinct stages:

- Williamson Ether Synthesis: O-Alkylation of N-Boc-4-hydroxypiperidine using sodium hydride (NaH) and allyl bromide.
- Acidolytic Deprotection: Removal of the tert-butoxycarbonyl (Boc) group using anhydrous HCl in 1,4-dioxane to precipitate the target salt.

reaction-scheme-diagram



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Caption: Two-step synthesis pathway ensuring regioselective O-alkylation followed by clean salt formation.

Materials & Safety Protocols

Critical Safety Note: Sodium hydride (NaH) is pyrophoric and reacts violently with moisture, evolving flammable hydrogen gas. Allyl bromide is a lachrymator and highly toxic. All operations must be performed in a fume hood under an inert atmosphere (Nitrogen or Argon).

Reagent Specifications

Reagent	CAS No.[1]	Equiv.[1][2][3]	Role	Grade
N-Boc-4-hydroxypiperidine	109384-19-2	1.0	Substrate	>98%
Sodium Hydride (60% in oil)	7647-01-0	1.2	Base	Dispersion
Allyl Bromide	106-95-6	1.2	Electrophile	>99%
DMF (Anhydrous)	68-12-2	Solvent	Solvent	<50 ppm H ₂ O
HCl (4M in Dioxane)	-	5.0	Acid	Anhydrous
Diethyl Ether / Hexanes	-	Wash	Anti-solvent	ACS Grade

Detailed Experimental Protocol

Step 1: Preparation of N-Boc-4-allyloxypiperidine

- Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with nitrogen for 15 minutes.[4]
- Base Suspension: Add Sodium Hydride (60% dispersion, 1.2 eq) to the flask.
 - Expert Tip: To remove mineral oil for higher purity (optional but recommended for analytical standards), wash the NaH with dry hexanes (3x) under nitrogen flow, decanting the supernatant each time.
- Solvation: Add anhydrous DMF (10 mL per gram of substrate) to the NaH. Cool the suspension to 0°C using an ice bath.
- Alkoxide Formation: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the NaH suspension over 15 minutes.

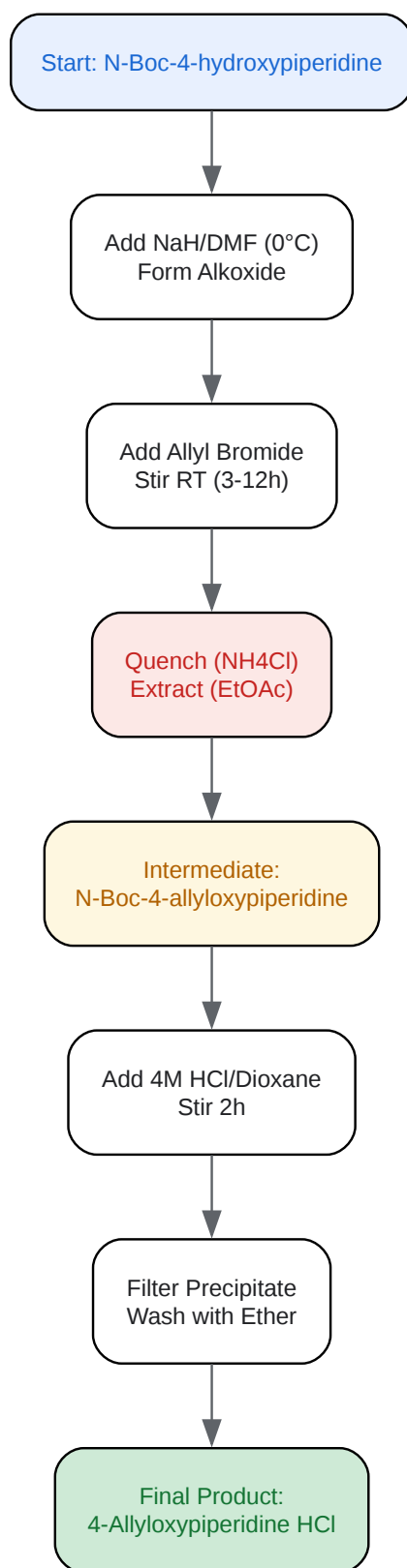
- Observation: Vigorous bubbling (H₂ gas) will occur.[5] Vent the flask via a needle to an oil bubbler.
- Time: Stir at 0°C for 30 minutes until gas evolution ceases, indicating complete alkoxide formation [1].
- Alkylation: Add Allyl Bromide (1.2 eq) dropwise via syringe.
 - Caution: Exothermic reaction. Maintain temperature <5°C during addition.
- Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3–12 hours.
 - Monitoring: Check by TLC (Hexane:EtOAc 4:1). The starting alcohol (lower R_f) should disappear, and the ether product (higher R_f) should appear. Staining with KMnO₄ is effective for visualizing the allyl group.
- Quench & Workup:
 - Cool back to 0°C. Carefully quench with saturated aqueous NH₄Cl (dropwise initially).
 - Dilute with water and extract with Ethyl Acetate (3x).
 - Wash combined organics with water (2x) and brine (1x) to remove DMF.
 - Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude oil.
 - Purification: If necessary, purify via flash column chromatography (0-20% EtOAc in Hexanes).

Step 2: Deprotection to 4-Allyloxypiperidine HCl

- Dissolution: Dissolve the purified N-Boc intermediate in Dichloromethane (DCM) or 1,4-Dioxane (5 mL/g).
- Acidification: Add 4M HCl in Dioxane (5-10 eq) dropwise at RT.

- Mechanism:[5][6][7][8] The high concentration of acid cleaves the Boc carbamate, releasing CO₂ and isobutylene [3].
- Precipitation: Stir at RT for 2–4 hours. The product typically precipitates as a white solid during this time.
- Isolation:
 - Dilute the suspension with Diethyl Ether (an anti-solvent) to maximize precipitation.
 - Filter the solid using a Büchner funnel.[4]
 - Wash the filter cake copiously with Diethyl Ether to remove excess acid and organic impurities.
- Drying: Dry the solid under high vacuum at 40°C for 4 hours.

workflow-diagram



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Caption: Step-by-step operational workflow from starting material to isolated salt.

Analytical Characterization & Validation

To ensure the integrity of the synthesized compound, compare your data against these expected values.

Parameter	Expected Value / Observation
Appearance	White to off-white crystalline solid
Melting Point	~170–175°C (Decomposes)
1H NMR (D2O)	Allyl: δ 5.95 (m, 1H), 5.35 (d, 1H), 5.25 (d, 1H), 4.05 (d, 2H) Piperidine: δ 3.70 (m, 1H), 3.35 (m, 2H), 3.10 (m, 2H), 2.10 (m, 2H), 1.80 (m, 2H)
Solubility	Soluble in Water, Methanol, DMSO; Insoluble in Ether, Hexanes

Self-Validation Check:

- Absence of Boc: Check NMR for the disappearance of the strong singlet at ~1.45 ppm (9H, t-butyl).
- Presence of Allyl: Confirm the characteristic multiplet at ~5.9 ppm and terminal alkene protons at ~5.2/5.3 ppm.
- Salt Stoichiometry: Elemental analysis or Silver Nitrate titration can confirm the mono-hydrochloride form.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Yield (Step 1)	Wet DMF or old NaH	Ensure DMF is anhydrous (<50 ppm water). Use fresh NaH or increase equivalents to 1.5.
Incomplete Deprotection	Acid too dilute or old	Use fresh 4M HCl in Dioxane. If using gas, bubble for longer duration.
Product is an Oil (Step 2)	Residual solvent or impurities	Triturate the oil with diethyl ether or hexanes and scratch the flask to induce crystallization.
N-Alkylation Observed	Boc group fell off	Ensure basic conditions are maintained in Step 1. Do not use strong acids before Step 2.

References

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